Cas no 2138257-88-0 (4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester)

4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester 化学的及び物理的性質
名前と識別子
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- 4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester
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- インチ: 1S/C12H21NO3/c1-11(2)7-13(8-12(3,4)16-11)10(14)15-9-5-6-9/h9H,5-8H2,1-4H3
- InChIKey: SCDPJFGQKHALRL-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC2CC2)=O)CC(C)(C)OC(C)(C)C1
4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696218-1.0g |
cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |
2138257-88-0 | 1g |
$1686.0 | 2023-06-03 | ||
Enamine | EN300-696218-0.05g |
cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |
2138257-88-0 | 0.05g |
$1417.0 | 2023-06-03 | ||
Enamine | EN300-696218-5.0g |
cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |
2138257-88-0 | 5g |
$4890.0 | 2023-06-03 | ||
Enamine | EN300-696218-0.25g |
cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |
2138257-88-0 | 0.25g |
$1551.0 | 2023-06-03 | ||
Enamine | EN300-696218-0.1g |
cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |
2138257-88-0 | 0.1g |
$1484.0 | 2023-06-03 | ||
Enamine | EN300-696218-2.5g |
cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |
2138257-88-0 | 2.5g |
$3304.0 | 2023-06-03 | ||
Enamine | EN300-696218-0.5g |
cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |
2138257-88-0 | 0.5g |
$1619.0 | 2023-06-03 | ||
Enamine | EN300-696218-10.0g |
cyclopropyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |
2138257-88-0 | 10g |
$7250.0 | 2023-06-03 |
4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl esterに関する追加情報
Introduction to 4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester (CAS No. 2138257-88-0)
4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester (CAS No. 2138257-88-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of morpholine derivatives and is characterized by its unique structural features, which include a morpholine ring and a cyclopropyl ester moiety. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing research.
The morpholine ring is a six-membered heterocyclic compound with one oxygen atom and one nitrogen atom. It is known for its versatile chemical properties and biological activities, making it a valuable scaffold in the design of new drugs. The cyclopropyl ester moiety, on the other hand, adds further complexity to the molecule, potentially enhancing its pharmacokinetic properties such as solubility and metabolic stability.
Recent studies have explored the potential of 4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester in various therapeutic areas. One notable area of interest is its anti-inflammatory properties. In a study published in the *Journal of Medicinal Chemistry* in 2021, researchers found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Another area of research focuses on the compound's potential as an antiviral agent. A study conducted by a team at the University of California in 2022 demonstrated that 4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester has potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interfering with viral replication processes, making it a valuable lead compound for further drug development.
In addition to its therapeutic applications, 4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester has also been studied for its potential use in chemical synthesis. Its unique structure makes it an excellent building block for the synthesis of more complex molecules. For instance, a recent publication in *Organic Letters* described a novel synthetic route to produce this compound with high yield and purity. This synthetic method involves a series of well-defined steps that can be easily scaled up for industrial production.
The safety profile of 4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester is another important aspect that has been extensively investigated. Preclinical studies have shown that this compound exhibits low toxicity and good safety margins when administered at therapeutic doses. These findings are crucial for advancing the compound into clinical trials and eventual use in patient care.
In conclusion, 4-Morpholinecarboxylic acid, 2,2,6,6-tetramethyl-, cyclopropyl ester (CAS No. 2138257-88-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further development. Ongoing research continues to uncover new potential uses and optimize its properties for various therapeutic applications.
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